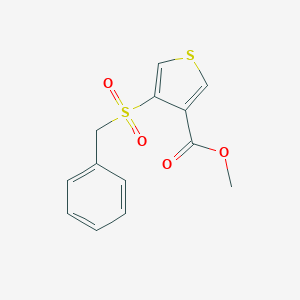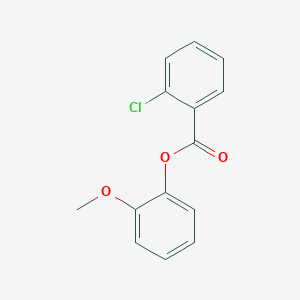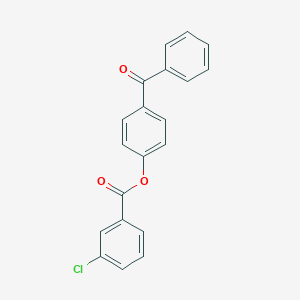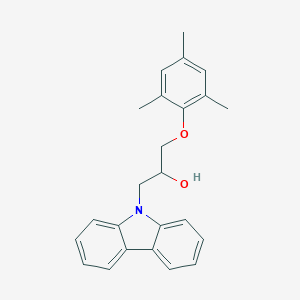
Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as carbonic anhydrase and histone deacetylase, which are involved in various physiological processes. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of certain genes and proteins.
Biochemical and Physiological Effects
Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, it has been reported to have anti-inflammatory effects by regulating the expression of certain cytokines and chemokines. It has also been shown to have antimicrobial effects against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. It has also been shown to have low toxicity and good solubility in various solvents. However, it also has some limitations, such as its poor stability under certain conditions and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research on Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate. One potential direction is to investigate its potential therapeutic effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a drug candidate for other diseases such as diabetes and cardiovascular disease. Moreover, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for in vivo applications.
Conclusion
In conclusion, Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate is a promising chemical compound that has potential applications in various scientific research fields. Its unique properties and potential therapeutic effects make it an attractive candidate for further investigation. However, more studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for in vivo applications.
Métodos De Síntesis
The synthesis of Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate involves the reaction of 4-chlorothiophenol with sodium hydride in the presence of dimethylformamide. The resulting product is then treated with benzylsulfonyl chloride to yield Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate. This method has been reported to have a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate has been widely used in scientific research as a potential drug candidate for various diseases. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial properties. In addition, it has been shown to inhibit the growth of tumor cells and induce apoptosis. Moreover, it has been reported to have potential therapeutic effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C13H12O4S2 |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
methyl 4-benzylsulfonylthiophene-3-carboxylate |
InChI |
InChI=1S/C13H12O4S2/c1-17-13(14)11-7-18-8-12(11)19(15,16)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clave InChI |
CNJFRTYVZNYCPU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CSC=C1S(=O)(=O)CC2=CC=CC=C2 |
SMILES canónico |
COC(=O)C1=CSC=C1S(=O)(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)

![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285928.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)
![5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285930.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)
![5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285933.png)
![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285942.png)

